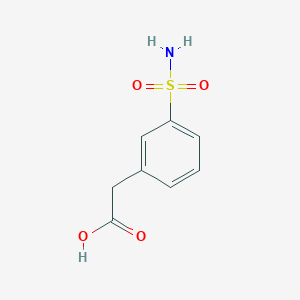
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2411258-04-1 . It has a molecular weight of 192.58 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5FN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H . This indicates the presence of fluorine, nitrogen, and chlorine atoms in the compound.Chemical Reactions Analysis
In the context of chemical reactions, the compound may participate in Suzuki–Miyaura coupling reactions . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 192.58 .Mécanisme D'action
The mechanism of action of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has been extensively studied. It has been found to inhibit the activity of specific enzymes, including DNA gyrase and topoisomerase IV, which are essential for bacterial replication. This compound has also been found to inhibit the activity of specific proteins involved in cancer cell proliferation, making it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is its low toxicity, making it safe for use in lab experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for research on 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride. One of the significant areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in catalysis, molecular recognition, and drug delivery. Furthermore, research is needed to optimize the synthesis of this compound to improve its solubility and efficacy in various applications.
Méthodes De Synthèse
The synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has been achieved using different methods. One of the commonly used methods involves the reaction of 3-amino-5-fluoropyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under specific conditions, including temperature and pressure, to obtain the desired product. Other methods of synthesis involve the use of different reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon.
Applications De Recherche Scientifique
3-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used in the development of new drugs. It has been found to exhibit anticancer, antiviral, and antibacterial properties, making it a potential candidate for the development of new drugs to combat these diseases. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, which have applications in catalysis, molecular recognition, and drug delivery.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRKXEBJOBVUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2950649.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)



![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)

